Acetic acid;trifluoroborane
Overview
Description
. This compound is a complex formed between boron trifluoride and acetic acid. It is known for its utility as a catalyst in various organic reactions due to its strong Lewis acid properties .
Mechanism of Action
Target of Action
The primary target of Boron trifluoride acetic acid complex is the organic compounds involved in various chemical reactions. It acts as a Lewis acid catalyst, which means it can accept an electron pair . This property makes it a crucial component in several organic synthesis reactions .
Mode of Action
Boron trifluoride acetic acid complex interacts with its targets by accepting an electron pair, thereby acting as a Lewis acid. This interaction facilitates various reactions such as esterification, Friedel-Crafts reactions, oxidation, Fries rearrangement, and polymerization reactions . For instance, it is used as a catalyst in the Fries rearrangement reaction, a critical step in the total synthesis of furanaphin .
Biochemical Pathways
The Boron trifluoride acetic acid complex affects several biochemical pathways. It plays a significant role in the Fries rearrangement reaction, which is a critical step in the total synthesis of furanaphin . It is also used as a co-catalyst in the intramolecular amination reaction of primary sulfonamides to form cyclic carbamates .
Result of Action
The molecular and cellular effects of Boron trifluoride acetic acid complex’s action are primarily observed in the chemical reactions it catalyzes. For example, in the Fries rearrangement reaction, it helps rearrange aryl esters into phenolic compounds . In the intramolecular amination reaction, it aids in the formation of cyclic carbamates from primary sulfonamides .
Action Environment
The action, efficacy, and stability of Boron trifluoride acetic acid complex are influenced by environmental factors. It is a moisture-sensitive compound , and it reacts with water . Therefore, it should be stored under a dry atmosphere . Its reactivity and efficacy as a catalyst can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;trifluoroborane involves the direct reaction of boron trifluoride with acetic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as:
[ \text{BF}_3 + 2 \text{CH}_3\text{COOH} \rightarrow \text{C}_4\text{H}_8\text{BF}_3\text{O}_4 ]
This reaction is exothermic and requires careful handling due to the reactivity of boron trifluoride .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The process typically involves the following steps:
Purification of Boron Trifluoride: Ensuring the boron trifluoride used is free from impurities.
Controlled Reaction: The reaction between boron trifluoride and acetic acid is carried out in a controlled environment to manage the exothermic nature of the reaction.
Product Isolation: The resulting complex is isolated and purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;trifluoroborane undergoes various types of chemical reactions, primarily due to its strong Lewis acid properties. Some of the common reactions include:
Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one group in a molecule with another.
Addition Reactions: It can also catalyze addition reactions, where two or more molecules combine to form a larger molecule.
Common Reagents and Conditions
The compound is often used in conjunction with other reagents to facilitate specific reactions. Common reagents include:
Alkyl Halides: Used in substitution reactions.
Alkenes and Alkynes: Used in addition reactions.
The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction being catalyzed. For example:
Substitution Reactions: The products are typically substituted organic compounds.
Addition Reactions: The products are larger organic molecules formed by the addition of smaller molecules.
Scientific Research Applications
Acetic acid;trifluoroborane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to acetic acid;trifluoroborane include:
Boron Trifluoride: A strong Lewis acid used in similar applications.
Boron Trichloride: Another boron halide with strong Lewis acid properties.
Trifluoroacetic Acid: An organofluorine compound with similar reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its specific complex structure, which provides unique catalytic properties. Its combination of boron trifluoride and acetic acid allows it to facilitate a broader range of reactions with higher efficiency .
Properties
IUPAC Name |
acetic acid;trifluoroborane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.BF3/c2*1-2(3)4;2-1(3)4/h2*1H3,(H,3,4); | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTMJGCQSLZICX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(=O)O.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
373-61-5 | |
Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydrogen bis(acetato-O)difluoroborate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.